

The Natural Presence of Methyl Adipate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl adipate*

Cat. No.: *B8814857*

[Get Quote](#)

December 19, 2025

Introduction

Methyl adipate, more commonly known in chemical literature as **dimethyl adipate**, is a dicarboxylic acid ester. While extensively utilized in industrial applications as a plasticizer, solvent, and fragrance component, its occurrence in the natural world is less documented but of significant interest to researchers in natural product chemistry, food science, and drug development.^[1] This technical guide provides a comprehensive overview of the current knowledge regarding the discovery of **methyl adipate** in natural products. It details the analytical methodologies for its identification and quantification, explores its putative biosynthetic origins, and discusses its potential biological significance. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Natural Occurrence of Methyl Adipate

The identification of **methyl adipate** in natural sources is a relatively recent discovery, with its presence confirmed in a limited number of products. The primary occurrences reported in scientific literature and databases are in certain plant species and a fermented beverage.

Identified Natural Sources

While the user's initial query mentioned "**methyl adipate**," the predominant chemical synonym and the compound identified in natural products is **dimethyl adipate**. PubChem lists "**Methyl adipate (VAN)**" as a depositor-supplied synonym for **dimethyl adipate**, indicating these terms are often used interchangeably.^[2]

The known natural sources of **dimethyl adipate** include:

- *Astragalus mongholicus*: A plant species used in traditional Chinese medicine.^[2]
- *Astragalus membranaceus*: Another medicinal plant closely related to *A. mongholicus*.^[2]
- Apple Brandy (Calvados): A spirit produced from the distillation of cider.^[3]

Currently, quantitative data on the concentration of **dimethyl adipate** in these natural sources is not readily available in the public domain. The identification in *Astragalus* species is noted in the PubChem database, while its presence in apple brandy is cited in the VCF (Volatile Compounds in Food) database.^{[3][4]}

Quantitative Data

As of the latest available data, specific quantitative measurements of **methyl adipate** in *Astragalus* species and apple brandy have not been published in peer-reviewed literature. The tables below are structured to accommodate such data as it becomes available.

Table 1: Quantitative Data of **Methyl Adipate** in *Astragalus* Species

Species	Plant Part	Concentration ($\mu\text{g/g}$)	Analytical Method	Reference
<i>Astragalus mongholicus</i>	Not Specified	Data Not Available	GC-MS (presumed)	PubChem
<i>Astragalus membranaceus</i>	Not Specified	Data Not Available	GC-MS (presumed)	PubChem

Table 2: Quantitative Data of **Methyl Adipate** in Apple Brandy (Calvados)

Product	Concentration ($\mu\text{g/L}$)	Analytical Method	Reference
Apple Brandy (Calvados)	Data Not Available	GC-MS (presumed)	VCF Database

Experimental Protocols

The identification and quantification of **methyl adipate**, a volatile organic compound, from natural matrices are typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a generalized experimental protocol adapted from standard methods for the analysis of volatile esters in food, beverages, and plant materials.

Protocol: Extraction and GC-MS Analysis of Methyl Adipate from a Liquid Matrix (e.g., Apple Brandy)

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- Objective: To extract volatile and semi-volatile compounds, including **methyl adipate**, from the alcoholic beverage matrix.
- Materials:
 - 50 mL sample of apple brandy
 - Dichloromethane (CH_2Cl_2), high purity, distilled
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Separatory funnel (250 mL)
 - Conical flask
 - Rotary evaporator
- Procedure:
 - Place 50 mL of the apple brandy sample into a 250 mL separatory funnel.

- Add 50 mL of dichloromethane to the separatory funnel.
- Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
- Allow the layers to separate. The bottom layer is the organic phase containing the extracted compounds.
- Drain the organic layer into a conical flask containing anhydrous sodium sulfate to remove any residual water.
- Repeat the extraction of the aqueous layer twice more with fresh 50 mL portions of dichloromethane, combining all organic extracts.
- Concentrate the combined organic extracts to a final volume of 1 mL using a rotary evaporator at a gentle temperature (e.g., 40°C).

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

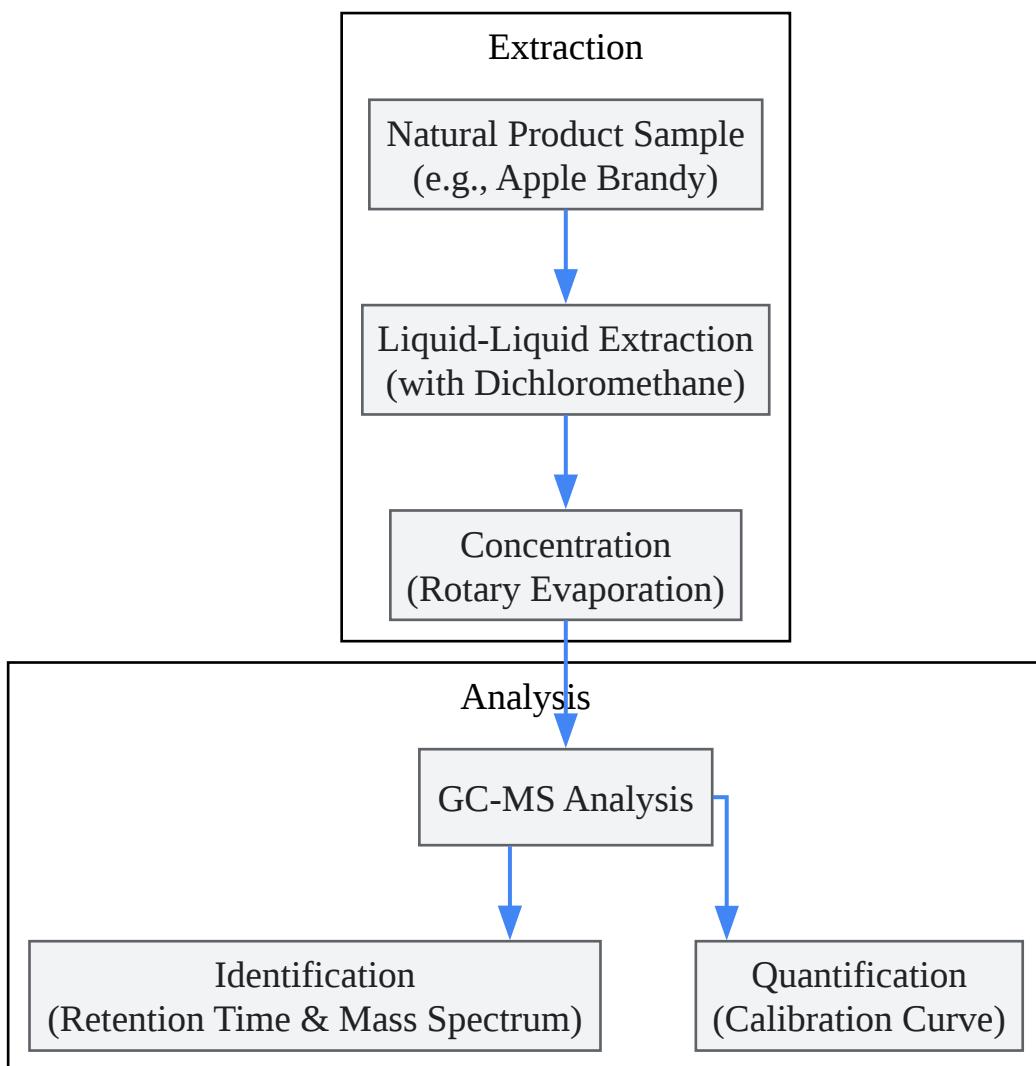
- Objective: To separate, identify, and quantify **methyl adipate** in the prepared extract.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
- GC Conditions (Typical):
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
 - Injector Temperature: 250°C
 - Injection Volume: 1 µL (splitless mode)
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.

- Ramp to 150°C at a rate of 5°C/min.
- Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
- MS Conditions (Typical):
 - Ion Source Temperature: 230°C
 - Interface Temperature: 280°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
- Identification: The identification of **methyl adipate** is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of a pure standard of **dimethyl adipate**.
- Quantification: A calibration curve is generated by analyzing a series of standard solutions of **dimethyl adipate** of known concentrations. The concentration of **dimethyl adipate** in the sample is then determined by comparing its peak area to the calibration curve.

Visualization of Pathways and Workflows

Putative Biosynthetic Pathway of Adipic Acid in Plants

The biosynthesis of adipic acid, the precursor to **methyl adipate**, in plants is not fully elucidated but is believed to proceed through the ω -oxidation of fatty acids. The following diagram illustrates a putative pathway.

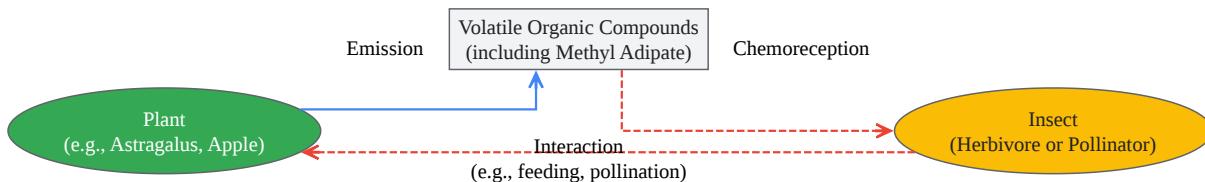


[Click to download full resolution via product page](#)

Caption: Putative biosynthetic pathway of **methyl adipate** in plants.

Experimental Workflow for Analysis of Methyl Adipate

The following diagram outlines the general workflow for the extraction and analysis of **methyl adipate** from a natural product matrix.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for **methyl adipate** analysis.

Potential Role in Chemical Signaling

While no specific signaling pathway for **methyl adipate** has been identified, as a volatile organic compound (VOC), it may play a role in plant-insect interactions. The diagram below illustrates this general ecological relationship.

[Click to download full resolution via product page](#)

Caption: Potential role of **methyl adipate** in plant-insect chemical signaling.

Conclusion

The discovery of **methyl adipate** in natural products such as Astragalus species and apple brandy opens new avenues for research into its biosynthesis, ecological roles, and potential applications. While quantitative data remains elusive, established analytical techniques like GC-MS provide a robust framework for future investigations. The putative biosynthetic pathway, originating from fatty acid metabolism, and the potential for involvement in chemical signaling highlight the need for further studies to fully understand the significance of this compound in the natural world. This guide serves as a foundational resource to stimulate and support these future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl adipate - Wikipedia [en.wikipedia.org]
- 2. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. VCF Guide to use [vcf-online.nl]
- To cite this document: BenchChem. [The Natural Presence of Methyl Adipate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8814857#discovery-of-methyl-adipate-in-natural-products>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com